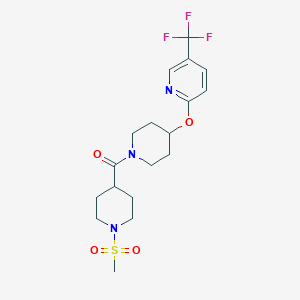
(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24F3N3O4S and its molecular weight is 435.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with piperidine structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. The presence of the methylsulfonyl and trifluoromethyl groups enhances lipophilicity and may influence receptor binding affinity.
Antitumor Activity
Studies have shown that piperidine derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells, indicating potent cytotoxic activity. The structural modifications in piperidine derivatives, such as the incorporation of electron-withdrawing groups like trifluoromethyl, have been linked to enhanced antitumor efficacy .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. In vitro studies suggest that it may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. The ability to inhibit this pathway could lead to enhanced T-cell activation and improved anti-tumor responses .
Case Studies
- In Vitro Characterization : A study involving virtual screening identified several small molecule inhibitors targeting PD-1/PD-L1 interactions. The compound was among those synthesized and characterized for their binding affinity and inhibitory activity .
- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, derivatives similar to the compound exhibited selective toxicity, with some showing IC50 values comparable to established chemotherapeutics such as doxorubicin .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4S/c1-29(26,27)24-10-4-13(5-11-24)17(25)23-8-6-15(7-9-23)28-16-3-2-14(12-22-16)18(19,20)21/h2-3,12-13,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQLAGFCRIOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













